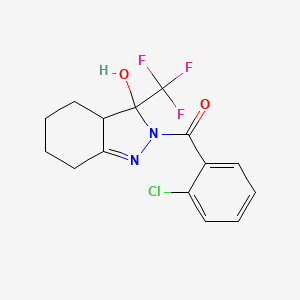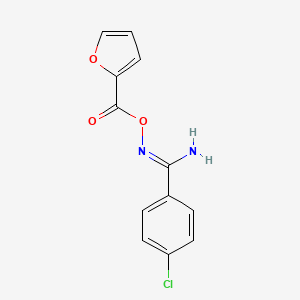
N,N,4-triethyl-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N,N,4-triethyl-5-methyl-3-thiophenecarboxamide, commonly known as TEMT, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. TEMT is a member of the N-acylthiourea family and has shown promising results in studies related to its biological activity.
Mecanismo De Acción
TEMT's mechanism of action is not fully understood, but studies have suggested that it may act through various pathways. In studies related to its potential as an anti-inflammatory and analgesic agent, TEMT has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In studies related to its potential as an anticancer agent, TEMT has been shown to induce apoptosis in cancer cells through the activation of caspases. In studies related to its potential as a herbicide, TEMT has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
TEMT has been shown to have various biochemical and physiological effects, depending on the context of its application. In studies related to its potential as an anti-inflammatory and analgesic agent, TEMT has been shown to reduce inflammation and pain in animal models. In studies related to its potential as an anticancer agent, TEMT has been shown to induce apoptosis in cancer cells without affecting normal cells. In studies related to its potential as a herbicide, TEMT has been shown to inhibit the growth of various weeds without affecting crop plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEMT has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient compound to work with. Another advantage is that it has shown promising results in various studies related to its biological activity, making it a potentially valuable compound for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Another limitation is that its potential applications may be limited by its toxicity and bioavailability, which need to be studied further.
Direcciones Futuras
There are various future directions for research related to TEMT. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to study its potential as a herbicide for various crops, with a focus on its selectivity and efficacy. Other directions include studying its potential as a precursor for the synthesis of novel materials and investigating its mechanism of action in different contexts. Overall, TEMT has shown promising results in various studies and has the potential to be a valuable compound for further research.
Aplicaciones Científicas De Investigación
TEMT has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, TEMT has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as an anticancer agent, with studies showing that TEMT can induce apoptosis in cancer cells. In agricultural science, TEMT has been studied for its potential as a herbicide, with studies showing that TEMT can inhibit the growth of various weeds. In material science, TEMT has been studied for its potential as a precursor for the synthesis of novel materials.
Propiedades
IUPAC Name |
N,N,4-triethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-5-10-9(4)15-8-11(10)12(14)13(6-2)7-3/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXOFETVAMYCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N(CC)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888635.png)
![4-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888636.png)

![6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888677.png)

![N-[2-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3888684.png)
![5-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3888689.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3888691.png)
![2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B3888699.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B3888706.png)
![1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B3888710.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B3888733.png)
![N'-[(3-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3888735.png)
